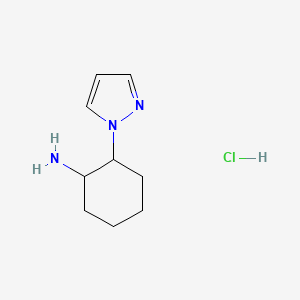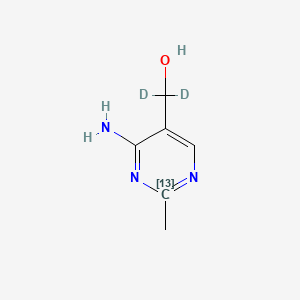
Toxopyrimidine-13C, D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Toxopyrimidine-13C, D2 is a labeled derivative of toxopyrimidine, a compound known for its role as an intermediate in the thiamin biosynthetic pathway. . The labeled version, this compound, is used in various scientific research applications due to its stable isotope labeling, which allows for detailed metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Toxopyrimidine-13C, D2 involves the incorporation of carbon-13 and deuterium isotopes into the toxopyrimidine structure. The process typically starts with the synthesis of the pyrimidine ring, followed by the introduction of the labeled isotopes. Common methods include:
Nucleophilic substitution reactions: These reactions are used to introduce the labeled isotopes into the pyrimidine ring.
Catalytic hydrogenation: This method is employed to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: Used for the controlled synthesis of the compound.
Purification techniques: Such as chromatography, to isolate the labeled compound from by-products.
化学反应分析
Types of Reactions
Toxopyrimidine-13C, D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various labeled derivatives of toxopyrimidine, which are used in metabolic studies and other research applications.
科学研究应用
Toxopyrimidine-13C, D2 is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a tracer in metabolic studies to track the fate of carbon atoms in biochemical pathways.
Biology: Helps in studying enzyme mechanisms and metabolic flux analysis.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and in quality control processes.
作用机制
Toxopyrimidine-13C, D2 exerts its effects by participating in the thiamin biosynthetic pathway. It acts as an intermediate, facilitating the conversion of precursor molecules into thiamin. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing insights into metabolic pathways and enzyme functions.
相似化合物的比较
Similar Compounds
Toxopyrimidine: The non-labeled version of Toxopyrimidine-13C, D2.
2-Methyl-4-amino-5-(hydroxymethyl)pyrimidine: Another intermediate in the thiamin biosynthetic pathway.
2-Methyl-5-hydroxymethyl-6-aminopyrimidine: A closely related compound with similar properties.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides a powerful tool for metabolic studies. The incorporation of carbon-13 and deuterium allows for precise tracking and analysis of metabolic processes, making it invaluable in research applications.
属性
分子式 |
C6H9N3O |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
(4-amino-2-methyl(213C)pyrimidin-5-yl)-dideuteriomethanol |
InChI |
InChI=1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9)/i3D2,4+1 |
InChI 键 |
VUTBELPREDJDDH-XWKGKOMJSA-N |
手性 SMILES |
[2H]C([2H])(C1=CN=[13C](N=C1N)C)O |
规范 SMILES |
CC1=NC=C(C(=N1)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


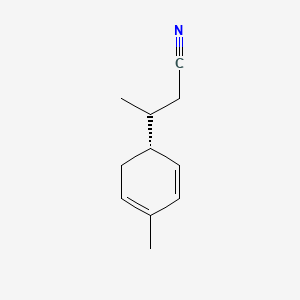
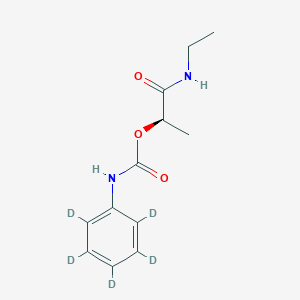
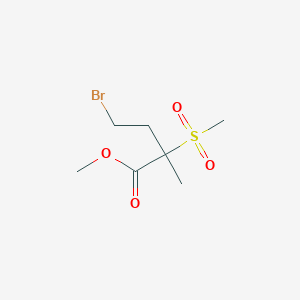

![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)
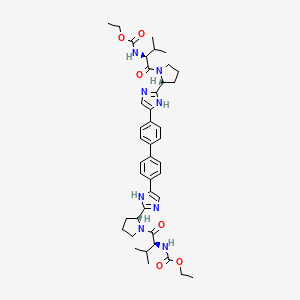

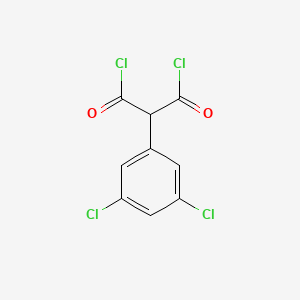

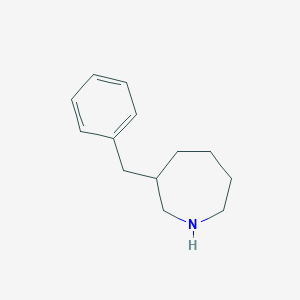
![1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B13849384.png)
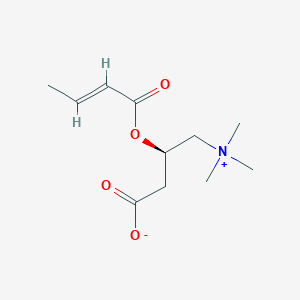
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
